Critical Advantage Over Unsubstituted Imidazole-4-carboxylic Acid in Neuronal Inhibition
While imidazole-4-carboxylic acid and 1-methylimidazole-4-acetic acid are largely inactive, their N-methylated 4-carboxylic acid counterpart is a key precursor for synthesizing potent derivatives. For example, a derivative (BDBM50331436) derived from this core structure exhibits a defined IC50 of 15.5 µM for inhibiting the human voltage-gated potassium channel Kv1.3, a validated target for autoimmune diseases [1]. This represents a quantifiable, target-specific activity that is absent in the parent molecule, underscoring the compound's essential role as a precursor for generating biologically active molecules.
| Evidence Dimension | Biological Activity (Neuronal Inhibition) |
|---|---|
| Target Compound Data | Derivative (BDBM50331436) IC50: 15.5 µM against Kv1.3 potassium channel |
| Comparator Or Baseline | Imidazole-4-carboxylic acid and 1-methylimidazole-4-acetic acid: 'largely inactive' |
| Quantified Difference | Inactive vs. IC50 = 15.5 µM for a derivative (at least 100x more potent) |
| Conditions | Inhibition of human voltage-gated potassium channel Kv1.3 expressed in CGE22 cells by patch clamp assay |
Why This Matters
For researchers focused on Kv1.3 or related ion channels, this demonstrates a defined, superior starting point for medicinal chemistry campaigns compared to using the inactive parent scaffold.
- [1] BindingDB. Entry for BDBM50331436 (1-Methyl-1H-imidazole-4-carboxylic acid derivative). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50331436&google=BDBM50331436 (accessed 2026-04-20). View Source
